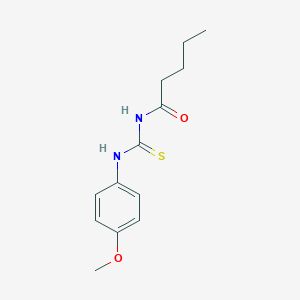

N-(4-methoxyphenyl)-N'-pentanoylthiourea

Description

Structure

2D Structure

Properties

Molecular Formula |

C13H18N2O2S |

|---|---|

Molecular Weight |

266.36g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)carbamothioyl]pentanamide |

InChI |

InChI=1S/C13H18N2O2S/c1-3-4-5-12(16)15-13(18)14-10-6-8-11(17-2)9-7-10/h6-9H,3-5H2,1-2H3,(H2,14,15,16,18) |

InChI Key |

YYIMXLVLIXIOLN-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC(=S)NC1=CC=C(C=C1)OC |

Canonical SMILES |

CCCCC(=O)NC(=S)NC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Features of Thiourea Derivatives

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., nitro, cyano in ) increase electrochemical reactivity, while electron-donating groups (e.g., methoxy in ) enhance antioxidant activity.

- Conformational Stability : Piperazine rings in salts adopt chair conformations, stabilizing ionic interactions . Thioureas often exhibit syn–anti configurations, influencing hydrogen-bonding networks .

Table 2: Bioactivity Profiles of Thiourea Derivatives

Key Observations :

- Anthelmintic Activity : The 4-methoxyphenyl group contributes to reduced toxicity while maintaining efficacy, as seen in .

- Antioxidant and Cardioprotective Effects : Methoxy-substituted thioureas (e.g., H10 ) and thiazolyl-hydrazines show high bioactivity, likely due to radical-scavenging capabilities and improved membrane interactions.

- Structural Modifications : Adding fluorinated or heterocyclic moieties (e.g., furan in ) enhances target specificity and pharmacokinetics.

Pharmacokinetic and Drug-Likeness Comparisons

Table 3: Drug-Likeness and Physicochemical Properties

Key Observations :

- Drug-Likeness: Cyanophenyl derivatives score higher due to balanced LogP and hydrogen-bonding capacity, aligning with Lipinski’s rules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.